molecular formula C9H20ClNO B2697957 (3S,4S)-3-(2-Methylpropyl)oxan-4-amine;hydrochloride CAS No. 2230798-50-0

(3S,4S)-3-(2-Methylpropyl)oxan-4-amine;hydrochloride

Cat. No.: B2697957
CAS No.: 2230798-50-0
M. Wt: 193.72
InChI Key: YHCDFBAVRNCPLH-RJUBDTSPSA-N
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Description

(3S,4S)-3-(2-Methylpropyl)oxan-4-amine;hydrochloride is a chemical compound that belongs to the class of oxan-4-amines. This compound is characterized by the presence of an oxane ring substituted with a 2-methylpropyl group and an amine group at specific stereochemical positions. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-(2-Methylpropyl)oxan-4-amine typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 2-Methylpropyl Group: This step involves the alkylation of the oxane ring using reagents such as 2-methylpropyl halides under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of (3S,4S)-3-(2-Methylpropyl)oxan-4-amine;hydrochloride may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the oxane ring to a more saturated form or reduce any oxidized derivatives.

    Substitution: The amine group can participate in substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophilic substitution with amines or other nucleophiles.

Major Products

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Saturated oxane derivatives.

    Substitution: Various substituted amines and other functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (3S,4S)-3-(2-Methylpropyl)oxan-4-amine;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3-(2-Methylpropyl)oxan-4-amine
  • (3S,4S)-3-(2-Methylpropyl)oxan-4-amine;acetate
  • (3S,4S)-3-(2-Methylpropyl)oxan-4-amine;phosphate

Uniqueness

(3S,4S)-3-(2-Methylpropyl)oxan-4-amine;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity compared to other similar compounds.

Properties

IUPAC Name

(3S,4S)-3-(2-methylpropyl)oxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-7(2)5-8-6-11-4-3-9(8)10;/h7-9H,3-6,10H2,1-2H3;1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCDFBAVRNCPLH-RJUBDTSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1COCC[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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